molecular formula C8H11NO3 B1417323 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid CAS No. 1094382-34-9

3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1417323
CAS RN: 1094382-34-9
M. Wt: 169.18 g/mol
InChI Key: DJAFNWRSVQALPK-UHFFFAOYSA-N
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Description

“3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid” consists of an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The compound also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

“3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Oxazole Derivatives : 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid derivatives have been synthesized for various biological activities. For instance, methyl 5-substituted oxazole-4-carboxylates show inhibitory activity on blood platelet aggregation, with some compounds demonstrating comparable efficacy to aspirin (Ozaki et al., 1983).

Pharmaceutical Applications

  • Anticonvulsant Activity : Derivatives of oxazole, such as those synthesized from acetophenone and glycine, have shown promise in anticonvulsant activity, with some compounds exhibiting significant effects without neurotoxicity (Unverferth et al., 1998).

Chemical Properties and Transformations

  • Photophysical Properties : The photophysical properties of certain oxazole-4-carboxylates have been studied, indicating their potential as fluorescent probes. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them useful in various research applications (Ferreira et al., 2010).
  • Chemical Transformations : Research has explored the transformations of derivatives of oxazole-4-carboxylic acid, leading to the creation of new compounds with diverse applications in chemistry and pharmacology (Prokopenko et al., 2010).

Future Directions

The future directions for “3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid” and other oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-6-7(8(10)11)5(2)9-12-6/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFNWRSVQALPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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